molecular formula C28H39NO2 B048481 Emindole DB CAS No. 112900-03-5

Emindole DB

Cat. No. B048481
CAS RN: 112900-03-5
M. Wt: 421.6 g/mol
InChI Key: OZUKTQAIGDLHCP-JEAHLELXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emindole DB is a novel small molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that was designed to target the serotonin 5-HT2A receptor, which is known to play a key role in various neurological and psychiatric disorders.

Scientific Research Applications

Isolation and Structure Analysis

Emindole DB is a compound isolated from the mycelium of Emericella desertorum, along with other compounds such as emindoles DA and various tremorgenic mycotoxins. The focus of research on Emindole DB primarily revolves around its unique structure as an indoloditerpene, which is biogenetically related to paxilline. The study conducted by Nozawa et al. (1988) highlights the isolation and structural determination of Emindole DB, emphasizing its novelty and significance in the realm of fungal product studies (Nozawa, Nakajima, Kawai, & Udagawa, 1988).

Applications in Electromagnetic Interference Shielding

While the direct applications of Emindole DB in electromagnetic interference (EMI) shielding are not explicitly mentioned, there is considerable research in the field of EMI shielding materials that parallels the potential use of novel compounds like Emindole DB. Various studies explore the development of ultrathin, flexible, and effective EMI shielding materials using different approaches, such as graphene papers, silver-nanofiber films, and single-walled carbon nanotube composites. These studies demonstrate the ongoing effort to create materials that can efficiently shield against electromagnetic interference in various environments, including portable electronic devices and communication instruments (Song et al., 2014), (Lin et al., 2019), (Li et al., 2006).

properties

CAS RN

112900-03-5

Product Name

Emindole DB

Molecular Formula

C28H39NO2

Molecular Weight

421.6 g/mol

IUPAC Name

2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol

InChI

InChI=1S/C28H39NO2/c1-18-10-11-23-27(4,21(18)16-19-17-29-22-9-7-6-8-20(19)22)14-13-25-28(23,5)15-12-24(31-25)26(2,3)30/h6-9,17,21,23-25,29-30H,1,10-16H2,2-5H3/t21-,23-,24+,25+,27-,28+/m1/s1

InChI Key

OZUKTQAIGDLHCP-JEAHLELXSA-N

Isomeric SMILES

C[C@@]12CC[C@H](O[C@H]1CC[C@]3([C@H]2CCC(=C)[C@H]3CC4=CNC5=CC=CC=C54)C)C(C)(C)O

SMILES

CC12CCC(OC1CCC3(C2CCC(=C)C3CC4=CNC5=CC=CC=C54)C)C(C)(C)O

Canonical SMILES

CC12CCC(OC1CCC3(C2CCC(=C)C3CC4=CNC5=CC=CC=C54)C)C(C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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